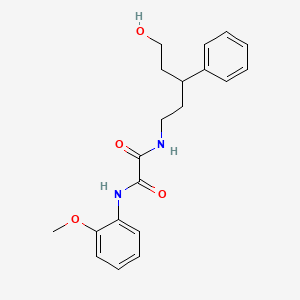

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-26-18-10-6-5-9-17(18)22-20(25)19(24)21-13-11-16(12-14-23)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDWZCAOOXMFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 5-hydroxy-3-phenylpentylamine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(5-hydroxy-3-phenylpentyl)benzofuran-2-carboxamide

- 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea

Uniqueness

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in research and medicine.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(5-hydroxy-3-phenylpentyl)-N'-(2-methoxyphenyl)oxamide, with the molecular formula and a molecular weight of 356.42 g/mol. The synthesis typically involves the reaction of 5-hydroxy-3-phenylpentylamine with 2-methoxyphenyl isocyanate under controlled conditions, often in solvents like dichloromethane or tetrahydrofuran.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, influencing various signaling pathways within cells. The precise molecular targets remain to be fully elucidated, but preliminary studies suggest potential effects on neurotransmitter systems and inflammatory pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Activity : There are indications that it could provide pain relief by modulating pain signaling pathways.

- Antioxidant Properties : The compound may also demonstrate antioxidant activity, which could protect cells from oxidative stress.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

In Vitro Studies

In vitro experiments have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with the compound at varying concentrations.

In Vivo Studies

Animal model studies have demonstrated that administration of this compound resulted in decreased inflammatory markers and improved behavioral outcomes in models of chronic pain. These findings highlight its potential therapeutic applications in pain management and inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N-(5-hydroxy-3-phenylpentyl)benzofuran-2-carboxamide | C18H21NO4 | Anticancer |

| 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea | C19H23ClN2O3 | Anti-inflammatory |

This table illustrates how this compound stands out due to its specific functional groups that may confer distinct biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves coupling hydroxy-phenylpentyl and methoxyphenyl precursors via oxalyl chloride intermediates. Key steps include:

- Amide bond formation : Reacting 5-hydroxy-3-phenylpentylamine with oxalyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to generate the intermediate oxalamide.

- Second coupling : Introducing the 2-methoxyphenyl group using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at 25–40°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to oxalyl chloride) and use inert atmospheres to suppress hydrolysis .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of methoxy (δ 3.8–3.9 ppm), hydroxy (δ 1.5–2.0 ppm, exchangeable), and aromatic protons (δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~399.4) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against targets like soluble epoxide hydrolase (sEH) or kinases using fluorometric/colorimetric substrates (e.g., 3-cyano-4-methyl-7-hydroxycoumarin for sEH) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Molecular docking : Predict binding affinity to receptors (e.g., GPCRs) using AutoDock Vina and PDB structures .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in structure-activity relationships (SAR) observed for oxalamide derivatives?

- Case study : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance metabolic stability .

- Data-driven approach : Compare IC50 values of analogs in enzyme assays (e.g., sEH inhibition in ) to identify critical pharmacophores .

- Validation : Use X-ray crystallography or mutagenesis to confirm interactions with catalytic residues .

Q. What strategies mitigate instability of the hydroxy group during in vitro pharmacological studies?

- Formulation : Use lyophilized powders stored at -20°C or dissolve in DMSO with antioxidants (e.g., BHT) .

- Prodrug design : Acetylate the hydroxy group to improve shelf life, with enzymatic reactivation in target tissues .

Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?

- ADME prediction : Tools like SwissADME to assess logP (target <3), aqueous solubility, and CYP450 interactions .

- Metabolic hotspots : Identify vulnerable sites (e.g., oxalamide linkage) via in silico metabolism simulations (e.g., MetaSite) .

Q. What experimental designs address discrepancies in biological activity data across similar oxalamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.